



# **Measuring Chloride Flux in Vesicles with SPQ: An Application Note and Protocol**

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Compound of Interest		
Compound Name:	SPQ	
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### Introduction

The measurement of chloride ion (Cl<sup>-</sup>) transport across vesicular membranes is crucial for understanding the function of various Cl<sup>-</sup> channels and transporters. Dysregulation of these transport proteins is implicated in numerous diseases, including cystic fibrosis and certain cancers, making them important targets for drug development. 6-methoxy-N-(3sulfopropyl)quinolinium (SPQ) is a water-soluble, fluorescent dye that is widely used to monitor Cl<sup>-</sup> concentration.[1][2][3] Its fluorescence is dynamically quenched upon collision with Cl<sup>-</sup> ions, providing a real-time method to measure Cl<sup>-</sup> flux in sealed membrane vesicles such as liposomes and native membrane vesicles.[1][4][5] This application note provides a detailed protocol for using SPQ to measure Cl<sup>-</sup> flux in vesicles, including vesicle preparation, SPQ loading, data acquisition, and analysis.

### **Principle of the Assay**

The SPQ assay is based on the principle of collisional fluorescence quenching.[4][6] SPQ's fluorescence intensity decreases upon interaction with chloride ions. This relationship is described by the Stern-Volmer equation:

$$F_0 / F = 1 + K_{sv} [CI^-]$$

Where:



- Fo is the fluorescence intensity of **SPQ** in the absence of chloride.
- F is the fluorescence intensity of **SPQ** in the presence of chloride.
- K<sub>sv</sub> is the Stern-Volmer constant, which is a measure of the sensitivity of SPQ to chloride.[7]
- [Cl<sup>-</sup>] is the chloride concentration.

By measuring the change in **SPQ** fluorescence over time, the rate of Cl<sup>-</sup> influx or efflux from vesicles can be determined.

### **Quantitative Data Summary**

The following tables summarize key quantitative parameters for the **SPQ**-based chloride flux assay.

Table 1: Spectroscopic Properties of SPQ

Parameter	Value	Reference
Excitation Maxima	320 nm and 350 nm	[2]
Emission Maximum	445 nm	[2]
Molecular Formula	C13H15NO4S	[2]
Molecular Weight	281.3 g/mol	[2]

Table 2: Typical Experimental Parameters and Reagents



Parameter	Recommended Value/Range	Notes	Reference
SPQ Concentration (for loading)	1-10 mM	Optimal concentration may vary depending on vesicle type and loading efficiency.	[3][5][9]
Vesicle Preparation	Sonication, Extrusion, Freeze-thaw cycles, Hypotonic lysis	Method depends on the desired vesicle size and lamellarity.	[1][10][11]
Intravesicular (Loading) Buffer	Cl <sup>-</sup> -free buffer (e.g., containing Nitrate or Gluconate salts)	To establish a Cl <sup>-</sup> gradient.	[12][13]
Extravesicular (Assay) Buffer	Buffer containing a known concentration of CI <sup>-</sup>	To initiate CI <sup>-</sup> flux.	[13]
Calibration Ionophores	Nigericin (K+/H+ antiporter) and Tributyltin (CI <sup>-</sup> /OH <sup>-</sup> antiporter)	Used to equilibrate intra- and extravesicular CI-concentrations for K <sub>sv</sub> determination.	[5][7]
Stern-Volmer Constant (Ksv)	10-20 M <sup>-1</sup> (in cells/vesicles)	This value should be determined empirically for each experimental system as it can be affected by the local environment.	[5][7]

## **Experimental Protocols**

# Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion



This protocol describes the preparation of LUVs with a defined size, which is often desirable for transport assays.

- Lipid Film Preparation:
  - Mix the desired lipids (e.g., phosphatidylcholine) in chloroform in a round-bottom flask.[10]
  - Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
  - Place the flask under high vacuum for at least 1 hour to remove any residual solvent.[10]
- Hydration:
  - Hydrate the lipid film with a chloride-free buffer (e.g., 150 mM NaNO₃, 20 mM HEPES, pH
    7.4) containing 1-10 mM SPQ.
  - Vortex the flask vigorously to form multilamellar vesicles (MLVs).
- Freeze-Thaw Cycles:
  - Subject the MLV suspension to 5-7 cycles of freezing in liquid nitrogen and thawing in a warm water bath.[10] This helps to increase the trapping efficiency of SPQ.
- Extrusion:
  - Pass the vesicle suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[10] Perform at least 11 passes to ensure a homogenous population of LUVs.
- Removal of External SPQ:
  - Separate the SPQ-loaded vesicles from the external, unencapsulated SPQ using a desalting column (e.g., Sephadex G-50) pre-equilibrated with the chloride-free buffer.

### **Protocol 2: Measurement of Chloride Influx**

· Establish a Baseline:



- Place the SPQ-loaded vesicles in a cuvette containing the chloride-free extravesicular buffer.
- $\circ$  Record the baseline fluorescence (F<sub>0</sub>) using a fluorometer with excitation set to ~350 nm and emission to ~445 nm.
- Initiate Chloride Influx:
  - Rapidly add a concentrated solution of a chloride salt (e.g., NaCl or KCl) to the cuvette to achieve the desired final external chloride concentration.
  - Continuously record the fluorescence intensity (F) as it decreases due to quenching by the influx of chloride ions.
- Data Analysis:
  - The initial rate of chloride influx can be determined from the initial slope of the fluorescence quenching curve.
  - The total change in fluorescence can be used to determine the equilibrium intravesicular chloride concentration using the Stern-Volmer equation after proper calibration.

# Protocol 3: Calibration of the SPQ Signal (Determination of $K_{sv}$ )

To accurately quantify the intravesicular chloride concentration, the Stern-Volmer constant ( $K_{sv}$ ) must be determined under the experimental conditions.

- Prepare Vesicles: Prepare SPQ-loaded vesicles as described in Protocol 1.
- Equilibrate Chloride Concentrations:
  - Add the ionophores nigericin (e.g., 1 μM) and tributyltin (e.g., 10 μM) to a suspension of the SPQ-loaded vesicles.[5][7] These ionophores will collapse the H<sup>+</sup> and Cl<sup>-</sup> gradients across the vesicle membrane, respectively, allowing the intravesicular chloride concentration to equilibrate with the extravesicular concentration.
- Titration with Chloride:



- Measure the fluorescence intensity of the vesicle suspension in a series of buffers containing known chloride concentrations (e.g., 0, 20, 40, 60, 80, 100 mM). To maintain osmolarity, an impermeant anion like gluconate can be used to replace chloride.[7]
- Stern-Volmer Plot:
  - Plot F<sub>0</sub>/F versus the known chloride concentrations.
  - The slope of the resulting linear fit is the Stern-Volmer constant (Ksv).[4][8]

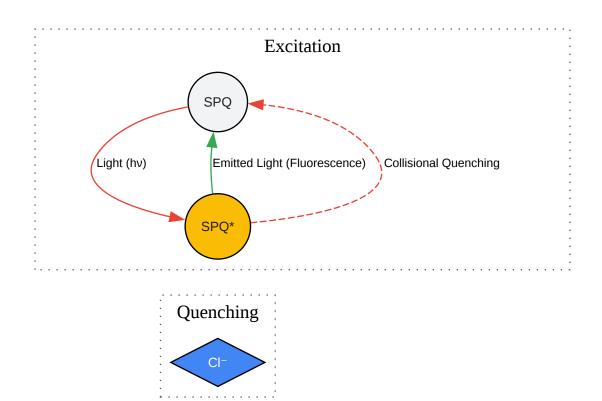
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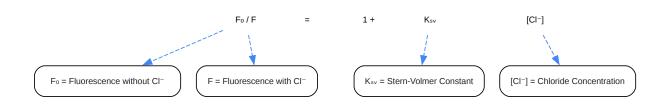
Caption: Experimental workflow for measuring chloride flux in vesicles using SPQ.





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Caption: Mechanism of **SPQ** fluorescence quenching by chloride ions.



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